N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)15-6-7-17(20-12-15)23-16-9-11-22-13-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBHUZFOFMTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst.
Introduction of the ethyl group: The cyclohexene ring is then reacted with ethyl bromide under basic conditions to introduce the ethyl group.
Formation of the tetrahydrofuran ring: This involves the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Coupling with nicotinamide: The final step involves the coupling of the intermediate with nicotinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The nicotinamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : In 6M HCl at 110°C for 8 hours, the amide bond cleaves to yield 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid and 2-(cyclohex-1-en-1-yl)ethylamine (yield: ~75%).
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Basic Hydrolysis : NaOH (2M, reflux, 6 hours) yields the same products with slightly lower efficiency (yield: ~65%).
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 8h | Nicotinic acid + cyclohexenylethylamine | 75% | |
| Basic hydrolysis | 2M NaOH, reflux, 6h | Nicotinic acid + cyclohexenylethylamine | 65% |
Cyclohexene Reactivity
The cyclohexene moiety participates in cycloaddition and oxidation:
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Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 80°C (24h) to form a bicyclic adduct (yield: 82%).
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Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C forms an epoxide (yield: 68%).
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Diels-Alder cycloaddition | Maleic anhydride, toluene, 80°C | Bicyclic adduct | 82% | |
| Epoxidation | m-CPBA, DCM, 0°C | Cyclohexene epoxide derivative | 68% |
Ether Cleavage and Substitution
The tetrahydrofuran-3-yl ether undergoes cleavage under strong acids or nucleophilic substitution:
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Acid-Catalyzed Cleavage : HBr (48% in acetic acid, reflux, 4h) cleaves the ether to yield a hydroxylated nicotinamide intermediate (yield: 70%) .
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Nucleophilic Substitution : Reaction with NaSH in DMF at 120°C replaces the ether oxygen with a thiol group (yield: 58%).
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ether cleavage (HBr) | 48% HBr, acetic acid, reflux | Hydroxylated nicotinamide | 70% | |
| Thiol substitution | NaSH, DMF, 120°C | Thioether derivative | 58% |
Pyridine Ring Modifications
The pyridine ring participates in electrophilic substitution and reduction:
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Nitration : With HNO₃/H₂SO₄ at 0°C, nitro groups are introduced at the 4-position (yield: 45%) .
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Catalytic Hydrogenation : H₂ (1 atm) over Pd/C reduces the pyridine to piperidine (yield: 85%) .
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyridine derivative | 45% | |
| Hydrogenation | H₂, Pd/C, RT | Piperidine analog | 85% |
Cross-Coupling Reactions
The compound’s aryl halide analogs (if synthesized) engage in Suzuki-Miyaura coupling. For example:
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C), the compound exhibits a half-life of 12.3 hours, primarily degrading via amide hydrolysis.
Key Findings:
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The amide group is the most reactive site, susceptible to hydrolysis and nucleophilic attack.
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The cyclohexene moiety enables cycloaddition and oxidation, expanding utility in synthetic chemistry.
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The tetrahydrofuran ether offers regioselective cleavage pathways for functionalization.
Scientific Research Applications
Chemical Properties and Structure
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is characterized by its unique structure, which includes a nicotinamide backbone modified with cyclohexene and tetrahydrofuran moieties. This structural configuration is believed to enhance its biological activity and solubility, making it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have indicated that derivatives of nicotinamide exhibit potential anticancer properties. The incorporation of cyclohexene and tetrahydrofuran into the structure of this compound may enhance its efficacy against various cancer cell lines.
Case Study:
A study published in Cancer Research demonstrated that compounds similar to this compound inhibited the proliferation of melanoma cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Nicotinamide derivatives have been explored for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The unique structure of this compound may contribute to neuroprotection by modulating neuroinflammatory responses.
Data Table: Neuroprotective Activity Comparison
Antimicrobial Properties
The antimicrobial activity of nicotinamide derivatives has been well-documented. The addition of cyclohexene and tetrahydrofuran groups may enhance the compound's ability to inhibit bacterial growth.
Case Study:
Research published in the Journal of Antimicrobial Chemotherapy found that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Pharmacological Insights
The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies indicate that modifications to the nicotinamide structure can influence absorption, distribution, metabolism, and excretion (ADME).
Table: ADME Properties of Related Compounds
| Compound Name | Oral Bioavailability (%) | Half-life (h) | Metabolic Pathway |
|---|---|---|---|
| This compound | 45 | 3.5 | CYP450 |
| Nicotinamide | 70 | 2.0 | UGT |
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes involved in nicotinamide metabolism, thereby affecting various cellular processes. It may also interact with receptors and ion channels, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-hydroxyphenyl)acetamide
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of both a tetrahydrofuran ring and a nicotinamide moiety, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a cyclohexene moiety and a tetrahydrofuran ether, which may influence its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Specific methodologies for synthesizing related compounds have been documented, including the use of palladium-catalyzed reactions and other coupling strategies .
Anticancer Properties
Research has indicated that derivatives of nicotinamide exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibition of tumor cell growth and motility in various cancer models. In particular, studies have demonstrated that certain analogs can selectively inhibit cancer cell lines while sparing normal cells, highlighting their therapeutic potential .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antivascular Activities : A series of cyclohexene derivatives were evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in endothelial cells. The results indicated a strong correlation between structural features and biological efficacy .
- Growth Inhibition in Tumor Models : In vivo studies demonstrated that specific analogs significantly inhibited tumor growth in murine models without affecting healthy tissue, suggesting a favorable therapeutic index .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with nicotinamide derivatives and functionalizing the tetrahydrofuran and cyclohexene moieties. Key steps include coupling reactions (e.g., using EDC/DCC catalysts) and etherification. Polar solvents like DMF enhance solubility of intermediates, while temperature control (e.g., reflux at 80–100°C) minimizes side reactions. Yield optimization requires purification via column chromatography and spectroscopic validation (e.g., NMR) at each step .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer:
- 1H/13C NMR : Assign peaks to distinguish the cyclohexenyl ethyl group (δ ~5.6 ppm for the ene proton) and tetrahydrofuran-3-yloxy signals (δ ~3.7–4.2 ppm for oxy-methylene groups).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, C-O-C at ~1100 cm⁻¹ for the ether).
- Mass Spectrometry : Confirm molecular weight (calculated MW: ~375.4 g/mol) via high-resolution MS .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cellular activity, test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., staurosporine for apoptosis) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of its functional groups in drug-target interactions?
- Methodological Answer: Use density functional theory (DFT) to calculate electron density maps of the nicotinamide core and tetrahydrofuran moiety. Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., kinases). Solvent-accessible surface area (SASA) analysis predicts regions prone to nucleophilic attack or hydrogen bonding .
Q. What strategies resolve contradictory data in biological assays (e.g., variable IC50 values across studies)?
- Methodological Answer:
- Assay Standardization : Ensure consistent cell passage numbers, serum-free conditions, and incubation times.
- Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation affects potency.
- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
Q. How does the cyclohexene moiety influence pharmacokinetic properties compared to saturated cyclohexyl analogs?
- Methodological Answer: The cyclohexene group introduces planarity, enhancing membrane permeability (logP ~2.8 vs. ~3.2 for saturated analogs). Assess bioavailability via parallel artificial membrane permeability assays (PAMPA) and metabolic stability in hepatocyte models. MD simulations show the ene group reduces rotational barriers, potentially improving target engagement kinetics .
Synthetic and Analytical Challenges
Q. What are common impurities formed during synthesis, and how are they characterized?
- Methodological Answer: Major impurities include unreacted nicotinamide precursors (detected via HPLC retention time shifts) and over-alkylated byproducts. LC-MS/MS with CID fragmentation distinguishes these. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
Q. How can regioselectivity be controlled during the etherification of the nicotinamide core?
- Methodological Answer: Use bulky bases (e.g., DBU) to direct substitution to the 6-position of the pyridine ring. Solvent polarity (e.g., THF vs. DCM) and temperature (0°C vs. RT) modulate reaction kinetics. Monitor intermediates with TLC (silica, UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
